

# An In-depth Technical Guide to Pyrrolidine Linoleamide

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## Compound of Interest

Compound Name: Pyrrolidine Linoleamide

Cat. No.: B571569

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This technical guide provides a comprehensive overview of **Pyrrolidine Linoleamide**, a synthetic fatty acid amide with demonstrated antiproliferative properties. The document covers its chemical identity, biological activity, and a generalized experimental approach for assessing its effects.

## Chemical Identity and Properties

**Pyrrolidine Linoleamide** is a derivative of linoleic acid, an essential omega-6 fatty acid.<sup>[1]</sup> The conjugation of linoleic acid with a pyrrolidine ring results in a molecule with notable biological activity.

Table 1: IUPAC Name and Synonyms

Identifier Type	Identifier	Source
IUPAC Name	(9Z,12Z)-1-pyrrolidin-1-yl octadeca-9,12-dien-1-one	PubChem[2]
Synonym	N-linoleoylpyrrolidine	PubChem[2]
Synonym	1-Linoleoylpyrrolidine	Coompo[3]
Synonym	(Z,Z)-1-(1-Oxo-9,12-octadecadienyl)pyrrolidine	Coompo[3]
Synonym	1-(1-pyrrolidiny)-9Z,12Z-octadecadien-1-one	Cayman Chemical[1]
CAS Number	3140-51-0	MedChemExpress, Coompo, Cayman Chemical[1][3][4]

Table 2: Chemical and Physical Properties

Property	Value	Source
Molecular Formula	C22H39NO	PubChem[2]
Molecular Weight	333.6 g/mol	PubChem[2]
Appearance	Powder	Coompo[3]
Purity	≥98%	Cayman Chemical[1]
Solubility	DMF: 30 mg/ml; DMSO: 25 mg/ml; Ethanol: 30 mg/ml; Ethanol:PBS (pH 7.2) (1:3): 0.25 mg/ml	Cayman Chemical[1]
Storage	-20°C	Cayman Chemical[1]

## Biological Activity: Antiproliferative Effects

**Pyrrolidine Linoleamide** has demonstrated significant antiproliferative activity against a variety of human cancer cell lines. A key study highlighted its efficacy, particularly against

human glioma and ovarian cancer cells.[2] The compound has been shown to be more than four times more effective against cancer cells compared to non-cancerous cells.[1]

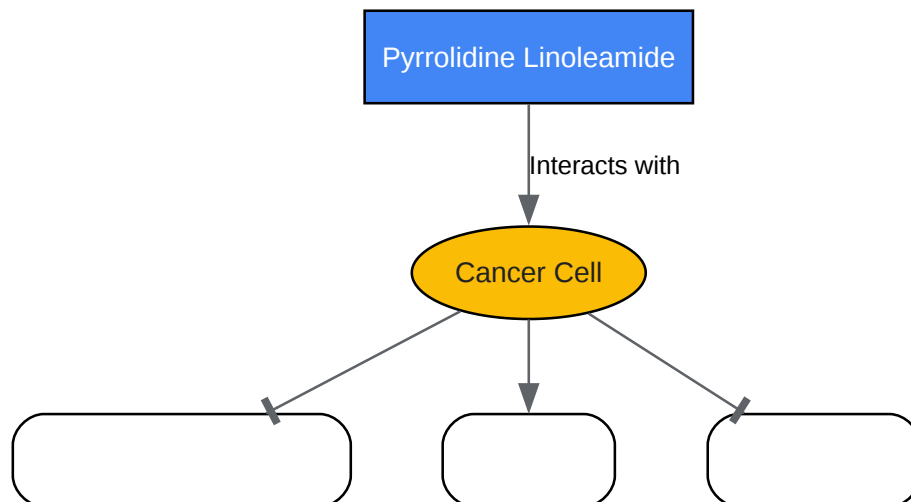
Table 3: In Vitro Antiproliferative Activity (IC50 Values)

Cell Line	Cancer Type	IC50 (µg/mL)	Source
U251	Glioma	12.0	MedChemExpress[4] [5]
MCF-7	Breast Cancer	27.5	MedChemExpress[4] [5]
NCI-ADR/RES	Ovarian Cancer (Multidrug-Resistant)	7.7	MedChemExpress[4] [5]
786-0	Kidney Cancer	21.9	MedChemExpress[4] [5]
NCI-H460	Lung Cancer	36.6	MedChemExpress[4] [5]
PC-3	Prostate Cancer	32.6	MedChemExpress[4] [5]
OVCAR-3	Ovarian Cancer	33.9	MedChemExpress[4] [5]

## Signaling Pathways and Mechanism of Action

The precise signaling pathways through which **Pyrrolidine Linoleamide** exerts its antiproliferative effects have not been fully elucidated in the available literature. However, its action can be conceptualized as inducing cellular mechanisms that lead to the inhibition of cancer cell growth and proliferation.

## Conceptual Pathway of Pyrrolidine Linoleamide's Antiproliferative Action



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Caption: Conceptual diagram of **Pyrrolidine Linoleamide**'s effect on cancer cells.

## Experimental Protocols

The following is a generalized workflow for assessing the antiproliferative activity of **Pyrrolidine Linoleamide**, based on standard methodologies cited in the literature for similar compounds.

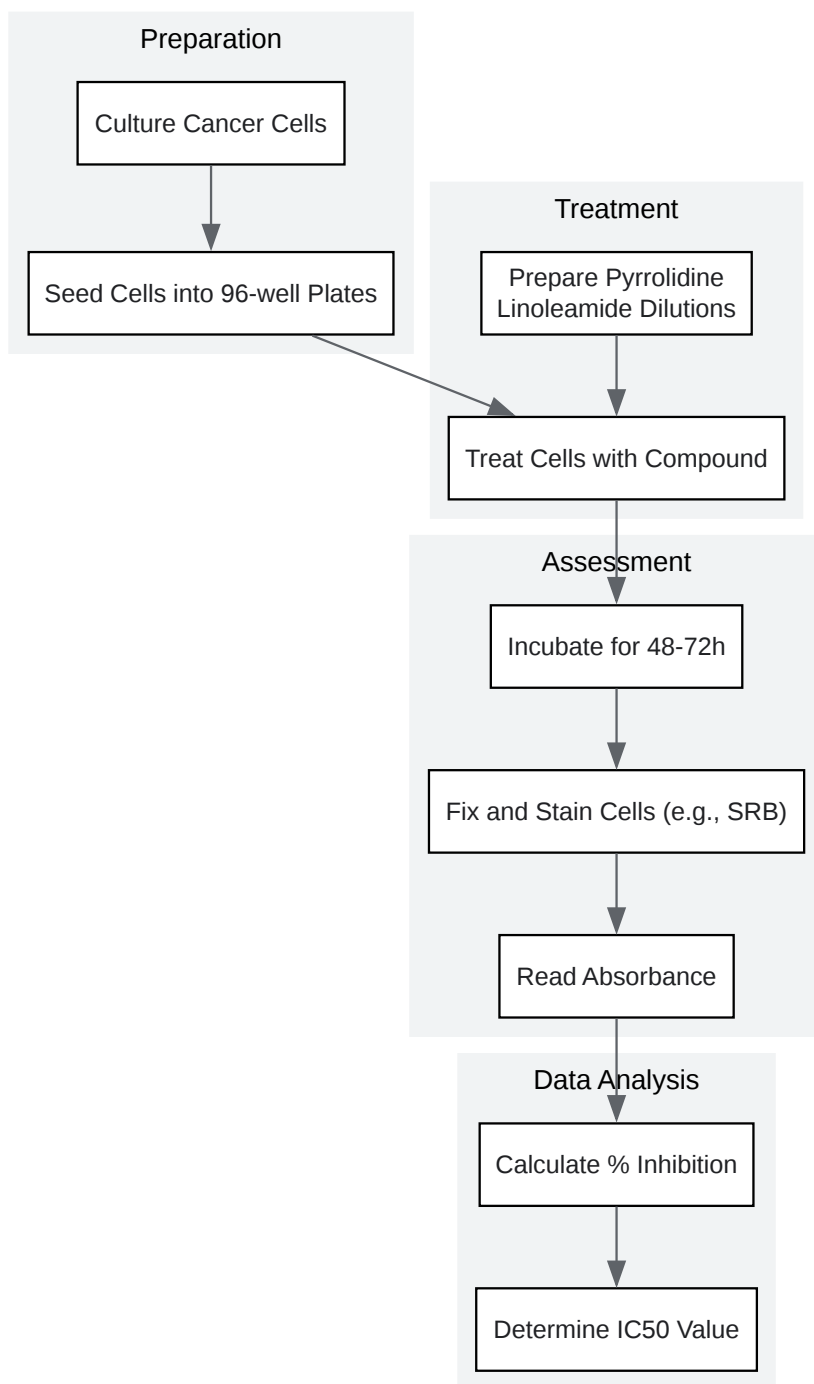
### General Protocol for In Vitro Antiproliferative Assay (e.g., SRB or MTT Assay)

- **Cell Culture:** Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- **Cell Seeding:** Cells are harvested, counted, and seeded into 96-well plates at a predetermined density. The plates are incubated overnight to allow for cell attachment.
- **Compound Treatment:** A stock solution of **Pyrrolidine Linoleamide** is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The medium in the 96-well plates is replaced with the medium

containing the different concentrations of the compound. Control wells receive medium with the vehicle solvent at the same final concentration.

- Incubation: The treated plates are incubated for a specified period, typically 48 to 72 hours.
- Cell Viability Assessment:
  - For Sulforhodamine B (SRB) Assay: Cells are fixed with trichloroacetic acid, washed, and stained with SRB dye. The unbound dye is washed away, and the protein-bound dye is solubilized.
  - For MTT Assay: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells. The formazan crystals are then solubilized.
- Data Acquisition: The absorbance (optical density) of each well is measured using a microplate reader at an appropriate wavelength.
- Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The IC<sub>50</sub> value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

## General Workflow for Antiproliferative Assay

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Caption: Workflow for determining the in vitro antiproliferative activity.

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